
Ethyl 4-(triethylgermanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(triethylgermanyl)butanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a germanium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: 4-(triethylgermanyl)butanol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.
Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(triethylgermanyl)butano
Propriétés
Numéro CAS |
92036-54-9 |
|---|---|
Formule moléculaire |
C12H26GeO2 |
Poids moléculaire |
274.96 g/mol |
Nom IUPAC |
ethyl 4-triethylgermylbutanoate |
InChI |
InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3 |
Clé InChI |
GCHKZKOLKMUBJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


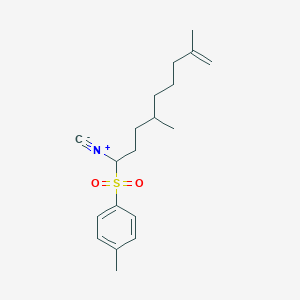
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
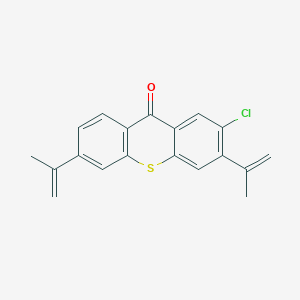
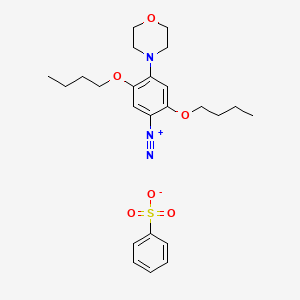
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
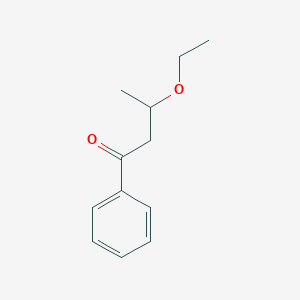
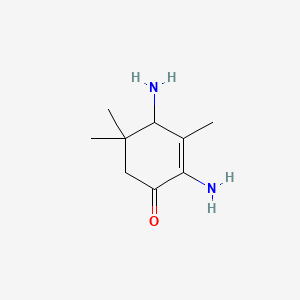
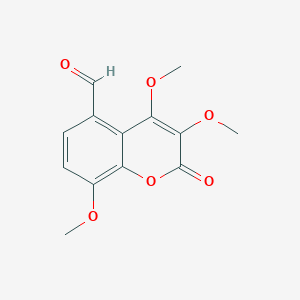
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
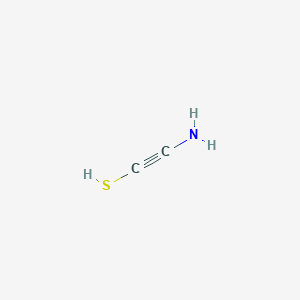
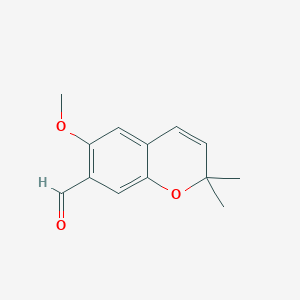

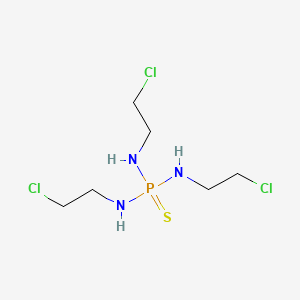
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
